1-Propanethione, 1-(1H-benzimidazol-2-yl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

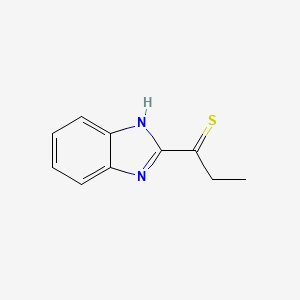

1-Propanethione, 1-(1H-benzimidazol-2-yl)-: is a chemical compound with the molecular formula C9H10N2O . It belongs to the class of benzimidazole derivatives and contains a thione functional group. The compound’s structure includes a benzimidazole ring fused with a propanethione moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Several synthetic routes exist for the preparation of 1-Propanethione, 1-(1H-benzimidazol-2-yl)- . One common method involves the condensation reaction between 1H-benzimidazole-2-yl-hydrazine and various hydroxyl- or methoxy-benzaldehydes. The reaction typically occurs in ethanol as a solvent, resulting in the formation of the target compound.

Industrial Production Methods: While there isn’t widespread industrial production of this specific compound, research laboratories and pharmaceutical companies may synthesize it for further study.

Analyse Des Réactions Chimiques

Types of Reactions:

1-Propanethione, 1-(1H-benzimidazol-2-yl)-: can undergo various chemical reactions, including:

Condensation reactions: As mentioned earlier, it forms through a condensation reaction between benzimidazole hydrazine and aldehydes.

Substitution reactions: The compound may participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions: Reagents commonly used in reactions involving this compound include aldehydes (such as benzaldehydes) and hydrazine derivatives. Reaction conditions vary depending on the specific transformation being carried out.

Major Products: The major products formed from reactions involving 1-Propanethione, 1-(1H-benzimidazol-2-yl)- depend on the specific reaction conditions. These products may include substituted benzimidazole derivatives or other related compounds.

Applications De Recherche Scientifique

Biology and Medicine: The compound’s biological activities are an area of interest. Some studies have evaluated its anticancer activity against cell lines such as HEPG2 (human liver carcinoma) and PC12 (pheochromocytoma of rat adrenal medulla) cells .

Mécanisme D'action

The exact mechanism by which 1-Propanethione, 1-(1H-benzimidazol-2-yl)- exerts its effects remains an active area of investigation. Researchers explore its interactions with molecular targets and pathways to understand its biological activity better.

Comparaison Avec Des Composés Similaires

This compound belongs to the class of benzimidazole derivatives. Its uniqueness lies in the combination of the propanethione moiety with the benzimidazole ring. Similar compounds include other benzimidazole derivatives with different substituents or functional groups .

Activité Biologique

1-Propanethione, 1-(1H-benzimidazol-2-yl)-, also known as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thione functional group linked to a benzimidazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-Propanethione, 1-(1H-benzimidazol-2-yl)- is represented as follows:

Biological Activity Overview

The biological activities of 1-Propanethione, 1-(1H-benzimidazol-2-yl)- can be categorized into several key areas:

1. Anticancer Activity

Recent studies have demonstrated that compounds with a benzimidazole core exhibit significant anticancer properties. For instance, derivatives similar to 1-Propanethione have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range. The mechanism is thought to involve the inhibition of tubulin polymerization, thereby disrupting mitotic processes in cancer cells .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Propanethione, 1-(1H-benzimidazol-2-yl)- | MCF-7 | <5 | Inhibition of tubulin polymerization |

| EPH116 | MCF-7 | ~4 | Antitumor activity via apoptosis |

| Trimethoxy derivatives | AR-230 | <10 | Antineoplastic via radical scavenging |

2. Antioxidant Properties

Benzimidazole derivatives have also been recognized for their antioxidant capabilities. Studies indicate that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The presence of hydroxy and methoxy substituents enhances their radical scavenging activity .

3. Antimicrobial Activity

Preliminary investigations suggest that 1-Propanethione may possess antimicrobial properties. Similar compounds have been tested against various pathogens with promising results, indicating potential applications in treating infections caused by resistant strains .

Case Studies

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of several benzimidazole derivatives on human malignant cell lines, including MCF-7 and AR-230. The results showed that the most active derivatives had IC50 values comparable to established chemotherapeutic agents like podophyllotoxin. The study concluded that structural modifications significantly influence the anticancer activity of these compounds .

Case Study 2: Antioxidant Efficacy

In vitro assays were conducted to assess the antioxidant capacity of various benzimidazole derivatives. The results indicated that compounds containing hydroxy and methoxy groups exhibited high radical scavenging activity against DPPH and ABTS radicals, suggesting their potential use as natural antioxidants in pharmaceutical formulations .

The biological activities of 1-Propanethione are primarily attributed to its ability to interact with cellular targets:

- Tubulin Binding : Similar compounds have been shown to bind at the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest.

- Radical Scavenging : The thione group contributes to the electron-donating ability of the molecule, allowing it to neutralize free radicals effectively.

Propriétés

IUPAC Name |

1-(1H-benzimidazol-2-yl)propane-1-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-9(13)10-11-7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMHFXFGVDSBPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=S)C1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.